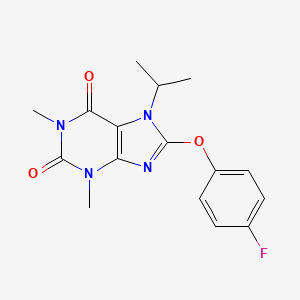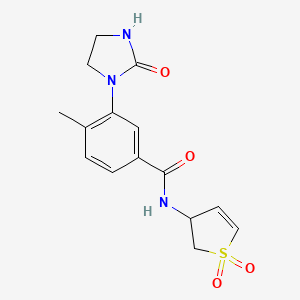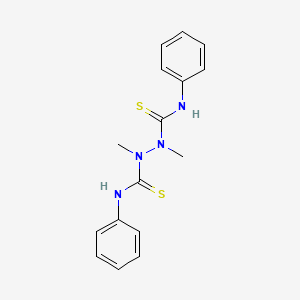
8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a fluorophenoxy group attached to the purine ring, which imparts unique chemical and biological properties to the molecule
Aplicaciones Científicas De Investigación
8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 1,3-dimethyluric acid, and isopropyl bromide.
Formation of Intermediate: The first step involves the reaction of 4-fluorophenol with a suitable base, such as sodium hydride, to form the corresponding phenoxide ion. This intermediate is then reacted with 1,3-dimethyluric acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired purine derivative.
Alkylation: The final step involves the alkylation of the purine derivative with isopropyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may act as an inhibitor of specific kinases or phosphodiesterases, thereby affecting cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(4-chlorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
- 8-(4-bromophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
- 8-(4-methylphenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Uniqueness
8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various scientific applications.
Propiedades
IUPAC Name |
8-(4-fluorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-9(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)24-11-7-5-10(17)6-8-11/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMVDMXQSXHFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1OC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)
![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)
![4,6-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B5523724.png)
![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)

![N-(4-chloro-2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide](/img/structure/B5523751.png)


![(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)
![2-[[[(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carbonyl]amino]methyl]-N,N-dimethyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide](/img/structure/B5523779.png)
![methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5523792.png)
![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)
![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)
